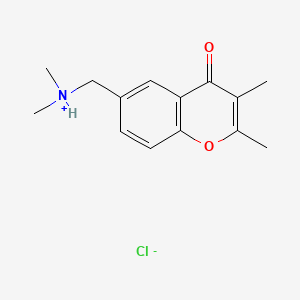4H-1-Benzopyran-4-one, 6-((dimethylamino)methyl)-2,3-dimethyl-, hydrochloride
CAS No.: 38035-30-2
Cat. No.: VC17181266
Molecular Formula: C14H18ClNO2
Molecular Weight: 267.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 38035-30-2 |
|---|---|
| Molecular Formula | C14H18ClNO2 |
| Molecular Weight | 267.75 g/mol |
| IUPAC Name | (2,3-dimethyl-4-oxochromen-6-yl)methyl-dimethylazanium;chloride |
| Standard InChI | InChI=1S/C14H17NO2.ClH/c1-9-10(2)17-13-6-5-11(8-15(3)4)7-12(13)14(9)16;/h5-7H,8H2,1-4H3;1H |
| Standard InChI Key | RDMXJIHXIBZQMP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=C(C1=O)C=C(C=C2)C[NH+](C)C)C.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Core Structure and Substituent Configuration
The compound belongs to the 4H-1-benzopyran-4-one (chromone) family, a class of organic molecules featuring a benzopyran core with a ketone group at the 4-position . The chromone skeleton is modified at three positions:
-
Position 6: A dimethylaminomethyl group (), introducing basicity and potential for hydrogen bonding.
-
Positions 2 and 3: Methyl groups (), enhancing hydrophobicity and steric bulk.
-
Hydrochloride salt: The protonation of the dimethylamino group improves aqueous solubility, critical for in vitro and in vivo studies.
The IUPAC name, (2,3-dimethyl-4-oxo-4H-chromen-6-yl)methyl-dimethylammonium chloride, reflects these substitutions.
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 267.75 g/mol | |
| Solubility | Enhanced in water (hydrochloride form) | |
| Thermal stability | Data limited; chromone ΔfH° = -148.5 kJ/mol (gas phase) |
The hydrochloride form’s stability and solubility make it preferable for pharmacological testing compared to the free base.
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically starting with the chromone core. A generalized approach includes:
-
Alkylation: Introduction of the dimethylaminomethyl group at position 6 via Mannich reaction or nucleophilic substitution.
-
Methylation: Addition of methyl groups at positions 2 and 3 using methyl halides or dimethyl sulfate under basic conditions.
-
Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Recent advances in chromone synthesis, such as HFIP-promoted cyclization , could streamline the preparation of intermediates. For example, HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) facilitates tandem alkylation/annulation reactions at room temperature, avoiding metal catalysts .
Purification and Characterization
Chromatographic techniques (e.g., column chromatography, HPLC) are employed to isolate the pure compound. Structural confirmation relies on:
-
NMR spectroscopy: To verify substituent positions and purity.
-
Mass spectrometry: For molecular weight validation.
-
X-ray crystallography: Less common due to challenges in crystallizing hydrochloride salts.
Biological Activities and Mechanisms
Anti-Inflammatory and Immunomodulatory Effects
Chromone derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reducing prostaglandin and leukotriene synthesis . The dimethylaminomethyl group may enhance binding to enzyme active sites through electrostatic interactions. In patent US4900727A, structurally similar 4H-1-benzopyran-4-one derivatives demonstrated immunosuppressive effects in animal models, suggesting potential for autoimmune disease therapy .
Neuroprotective and Antioxidant Properties
The chromone scaffold’s conjugated π-system enables free radical scavenging, mitigating oxidative stress in neuronal cells. Molecular docking studies suggest interactions with NADPH oxidase and superoxide dismutase, key targets in neurodegenerative diseases.
Research Applications and Future Directions
Pharmacological Development
This compound is a candidate for drug development due to its multifunctional activity. Preclinical studies should focus on:
-
Dose-response relationships: To establish efficacy and safety margins.
-
Bioavailability: Assessing absorption and metabolism in vivo.
-
Target identification: Using proteomics and CRISPR screening to elucidate mechanisms.
Chemical Probes and Tool Compounds
The dimethylamino group’s basicity allows pH-dependent fluorescence, enabling use as a cellular imaging probe. Modifications at position 8 (e.g., allyl groups, as in PubChem CID 5744348 ) could tune photophysical properties for biosensing applications.
Industrial and Material Science Applications
Chromone derivatives are explored as organic semiconductors due to their electron-deficient aromatic systems . Functionalization with electron-donating groups (e.g., dimethylamino) may enhance charge transport in thin-film transistors .
Challenges and Limitations
Synthetic Complexity
The multi-step synthesis necessitates optimization for scale-up. Side reactions during methylation and alkylation reduce yields, requiring costly purification.
Limited In Vivo Data
While in vitro results are promising, no peer-reviewed studies on this specific compound’s pharmacokinetics or toxicity exist. Bridging this gap requires collaboration between academic and industrial researchers.
Structural Instability
The hydrochloride salt may hydrolyze under acidic conditions, regenerating the free base. Formulation strategies (e.g., encapsulation, prodrug design) could improve stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume